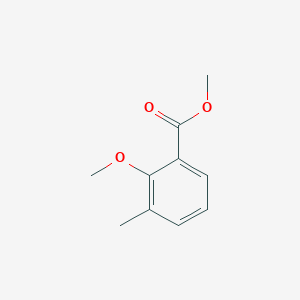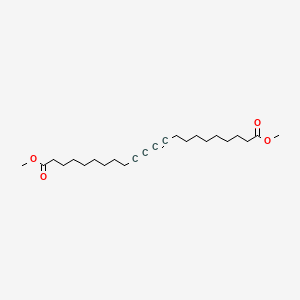
Dimethyl docosa-10,12-diynedioate
Overview
Description
Dimethyl docosa-10,12-diynedioate, also known as DDD, is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DDD is a diynoic acid ester that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mechanism of Action
Target of Action
It is known that this compound plays a significant role in the formation of ultrastrong graphene films .
Mode of Action
Dimethyl docosa-10,12-diynedioate, also known as bis (1-pyrene methyl) docosa-10,12-diynedioate (BPDD), is a type of highly π-conjugated long-chain polymer . It is used to bridge neighboring reduced graphene oxide (rGO) nanosheets through π-π interactions .
Biochemical Pathways
It is known that this compound plays a crucial role in the formation of graphene films . The π-π bonding between the BPDD and the graphene nanosheets helps to form a large-area sp2 conjugated network, which provides abundant sites for dense π-π bonding .
Result of Action
The result of the action of this compound is the formation of ultrastrong, supertough, and highly conductive graphene films . The resulting π-bridged rGO (πBG) films exhibit an ultrahigh tensile strength of 1,054 MPa and a prominent toughness of 36 MJ/m3 .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and humidity . For instance, the mechanical properties of the resulting graphene films were tested under a humidity of 30% and a temperature of 25°C .
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dimethyl docosa-10,12-diynedioate in lab experiments is its ability to selectively inhibit enzymes involved in lipid metabolism. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving Dimethyl docosa-10,12-diynedioate. One area of research involves the use of this compound as a tool for studying the role of lipid metabolism enzymes in various diseases, including obesity, diabetes, and cardiovascular disease. Another area of research involves the development of new synthetic methods for producing this compound and related compounds. Additionally, there is potential for the development of new drugs based on the chemical structure of this compound, which may exhibit improved efficacy and reduced toxicity compared to existing drugs.
Scientific Research Applications
Dimethyl docosa-10,12-diynedioate has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying lipid metabolism. This compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, making it a useful tool for studying the role of these enzymes in various physiological processes.
Properties
IUPAC Name |
dimethyl docosa-10,12-diynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBEGZTRLGUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556539 | |
| Record name | Dimethyl docosa-10,12-diynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24567-41-7 | |
| Record name | Dimethyl docosa-10,12-diynedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
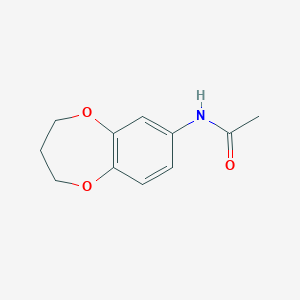
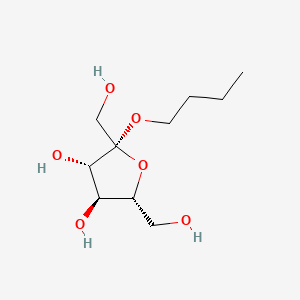



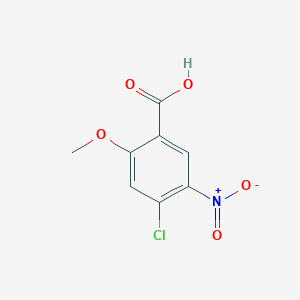
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)


